(rel)-Asperparaline A

nAChR pharmacology insect neurobiology ion channel electrophysiology

Researchers studying insect nAChRs often encounter off-target confounding from non-selective antagonists like mecamylamine. Asperparaline A (CAS 195966-93-9) is a potent, highly selective insect nAChR antagonist that resolves this pain point with a distinct non-competitive mechanism and differential blockade of peak (IC50 20.2 nM) vs. slowly desensitizing (IC50 39.6 nM) currents. - Differentiates insect from vertebrate nAChRs: negligible activity at chicken α3β4, α4β2, and α7 receptors up to 10 µM. - Validated oral anthelmintic efficacy in vivo: reduces T. colubriformis fecal egg count in gerbils at 10-20 mg/kg. - Structurally authenticated with four defined stereocenters essential for target engagement.

Molecular Formula C20H29N3O3
Molecular Weight 359.5 g/mol
CAS No. 195966-93-9
Cat. No. B605643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rel)-Asperparaline A
CAS195966-93-9
SynonymsAsperparaline A, Aspergillimide, VM 55598
Molecular FormulaC20H29N3O3
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCC1CCN2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C
InChIInChI=1S/C20H29N3O3/c1-12-6-7-23-11-19-10-18(9-14(24)21(4)15(18)25)17(2,3)13(19)8-20(12,23)16(26)22(19)5/h12-13H,6-11H2,1-5H3/t12-,13-,18-,19+,20?/m0/s1
InChIKeyRTNMRJRMTGSUAE-UXVBPGSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Asperparaline A Identity and Procurement


The compound (1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione (CAS 195966-93-9), also known as asperparaline A, aspergillimide, or VM55598, is a fungal metabolite first isolated from Aspergillus japonicus JV-23 [1]. It possesses a complex spirocyclic alkaloid structure (C20H29N3O3, molecular weight 359.5) with four defined stereocenters [2]. The compound is characterized as a potent and selective antagonist of insect nicotinic acetylcholine receptors (nAChRs) and demonstrates anthelmintic activity [1][3].

Identity Fungal metabolite spirocyclic alkaloid (Aspergillus japonicus)
Stereochemistry Defined (1S,6S,9S,11S) configuration
Pharmacology Insect-selective nAChR antagonist tool
Screening Use Anthelmintic discovery screening context

Why (rel)-Asperparaline A Substitution Fails


The replacement of (rel)-asperparaline A with alternative nAChR antagonists such as mecamylamine, derquantel, or structurally related paraherquamides introduces substantial experimental confounding variables. Mecamylamine, a non-selective nAChR antagonist, lacks the pronounced insect-versus-vertebrate selectivity profile that defines asperparaline A's utility [1][2]. Structurally, 16-keto aspergillimide (SB202327, CAS 199784-50-4) and derquantel (PubChem CID 25154194) possess distinct substitution patterns that alter both binding kinetics and in vivo anthelmintic potency profiles, rendering cross-extrapolation of data unreliable [3]. Most critically, asperparaline A exhibits a non-competitive antagonism mechanism with differential blockade of peak versus slowly desensitizing nAChR currents, a functional signature not replicated by competitive antagonists or other asperparaline congeners [1]. The precise stereochemical configuration (1S,6S,9S,11S) is integral to target engagement, meaning any change in stereochemistry or core substitution mandates complete revalidation of biological outcomes [4].

Alternative
Risk Context
Mecamylamine
Non-selective nAChR profile may confound insect-specific pharmacological interpretation
16-Keto aspergillimide
Lacks reported oral in vivo model response; may not serve as direct research substitute
Derquantel / Paraherquamides
Core scaffold divergence may alter nAChR binding kinetics and in vivo endpoint profile

(rel)-Asperparaline A Differentiation Evidence


Insect nAChR Selectivity

Asperparaline A exhibits high-potency antagonism at silkworm (Bombyx mori) larval neuron nAChRs, with differential IC50 values for peak current (20.2 nM) and slowly desensitizing current (39.6 nM) [1]. In contrast, at 10 µM, the compound produces only 33.4% reduction of α3β4 nAChR peak current amplitude in Xenopus oocytes and negligibly affects α4β2 and α7 nAChR subtypes, indicating marked insect-over-vertebrate selectivity [1]. Mecamylamine, a classic nAChR antagonist comparator, does not exhibit this pronounced phylogenetic selectivity profile.

Insect nAChR Selectivity
Reported
IC50 peak 20.2 nM, slowly desensitizing 39.6 nM; >495-fold vs vertebrate α3β4 inhibition at 10 µM
Supports insect-selective nAChR pharmacology differentiation
Patch-clamp in silkworm neurons / Xenopus oocytes expressing chicken nAChRs
nAChR pharmacology insect neurobiology ion channel electrophysiology

Non-Competitive nAChR Antagonism

Asperparaline A reduces the maximum neuronal response to acetylcholine with minimal shift in EC50, indicative of non-competitive antagonism [1]. This contrasts with competitive antagonists such as dihydro-β-erythroidine or mecamylamine, which produce parallel rightward shifts in agonist concentration-response curves. Additionally, asperparaline A shows statistically significant differential blockade of the peak current (IC50 = 20.2 nM) versus the slowly desensitizing current (IC50 = 39.6 nM) [1], a functional distinction not observed with competitive antagonists.

Non-Competitive Antagonism
Reported
Reduces maximum response; differential peak/slow current blockade (IC50 ratio 1.96; pIC50 7.69 vs 7.40)
Enables dissection of nAChR desensitization kinetics and allosteric modulation
Versus competitive antagonists (rightward EC50 shift); 10 µM ACh, 1-min pre-application
receptor pharmacology allosteric modulation electrophysiology

In Vivo Anthelmintic Efficacy

Aspergillimide A demonstrates oral anthelmintic efficacy in a gerbil model of Trichostrongylus colubriformis infection, reducing fecal egg count at doses of 10 mg/kg and 20 mg/kg [1]. In contrast, 16-keto aspergillimide (SB202327), a structurally related analog differing only by oxidation at the C16 position, shows in vitro activity against Haemonchus contortus L3 larvae but lacks oral in vivo efficacy in the same gerbil model [2], demonstrating that the C16 ketone modification abolishes oral bioavailability or metabolic stability.

Oral Anthelmintic Model Response
Head-to-head
Reduced T. colubriformis fecal egg count at 10–20 mg/kg in gerbil; 16-keto analog inactive orally despite in vitro activity
Supports in vivo anthelmintic screening endpoint interpretation
Gerbil model; oral administration; comparator SB202327 lacked oral response
anthelmintic discovery parasitology in vivo pharmacology

nAChR-Exclusive Ion Channel Activity

At 10 µM, asperparaline A completely blocks acetylcholine-induced currents in silkworm larval neurons but shows no detectable effect on GABA-induced or L-glutamate-induced responses in the same neuronal preparation [1]. This contrasts with broad-spectrum neuroactive alkaloids that frequently exhibit polypharmacology across multiple ligand-gated ion channels. The exclusive activity at nAChRs confirms that the observed paralytic phenotype in silkworms is specifically attributable to nAChR blockade rather than off-target ion channel modulation.

nAChR-Exclusive Ion Channel Activity
Reported
Complete nAChR block at 10 µM; no effect on GABA- or L-glutamate-induced currents in same neurons
Enables clean nAChR-specific neurophysiology outcomes
Silkworm larval brain neurons, patch-clamp
ion channel pharmacology neuroscience target selectivity

Physicochemical Profile and Stability

Asperparaline A exhibits solubility in methanol, ethyl acetate, acetone, chloroform, DMSO, and ethanol, but is insoluble in water and hexane . Purity specifications across reputable vendors consistently exceed 95% (HPLC), with typical reported purity of ≥98% . The compound is stable for at least 2 years when stored at -20°C . These properties are comparable to those of related paraherquamides and aspergillimide derivatives, but the defined purity thresholds and validated long-term storage conditions provide procurement-relevant quality assurance.

Physicochemical Profile & Stability
Data to verify
Soluble in DMSO, MeOH, EtOH, acetone, CHCl3; insoluble in water, hexane. Purity ≥95–98% (HPLC). Stable ≥2 yr at −20°C.
Supports solvent selection and inventory planning
Vendor-sourced specifications; confirm per batch COA
compound handling formulation development stability

Structural Divergence from Paraherquamides

Aspergillimide A differs structurally from the paraherquamide class of anthelmintics by the absence of both the dioxygenated 7-membered ring and the phenyl ring to which this is fused, replaced instead by a C8-keto group [1]. This core skeleton modification fundamentally alters the three-dimensional conformation and likely the binding mode at nAChR orthosteric or allosteric sites. The closest identified structural analog, derquantel (PubChem CID 25154194), shares the spiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane] core but contains hydroxy and hexamethyl substituents versus the pentamethyl and trione moieties of aspergillimide A .

Structural Divergence from Paraherquamides
Class-level inference
Lacks dioxygenated 7-membered ring and fused phenyl ring; C8-keto group; distinct from derquantel substituents
Establishes a differentiated scaffold for SAR studies
Structure assigned by NMR and mass spectrometry
natural product chemistry structure-activity relationship anthelmintic discovery

(rel)-Asperparaline A Application Scenarios


Insect nAChR Selectivity Research

Asperparaline A is optimally suited for electrophysiological and pharmacological studies investigating insect-specific nAChR function, particularly where differentiation from vertebrate nAChR activity is essential. The compound's high-potency antagonism at insect nAChRs (IC50 20.2-39.6 nM) combined with negligible activity at chicken α3β4, α4β2, and α7 nAChRs at concentrations up to 10 µM [1] makes it a preferred tool over non-selective antagonists such as mecamylamine. Researchers studying insecticide target validation, resistance mechanisms (including the R81T mutation [2]), or comparative neuropharmacology of ligand-gated ion channels should prioritize this compound to minimize vertebrate receptor off-target confounding.

Anthelmintic Lead Optimization

Procurement for anthelmintic discovery programs is supported by aspergillimide A's demonstrated oral efficacy in reducing Trichostrongylus colubriformis fecal egg count in gerbils at 10-20 mg/kg doses [1]. The compound's oral bioavailability, in contrast to the inactive 16-keto analog (SB202327), positions it as a viable starting point for lead optimization efforts targeting gastrointestinal nematodes [1][2]. Parasitology laboratories conducting in vivo efficacy screening against veterinary or human helminth models will find this compound useful as a positive control or scaffold for semi-synthetic derivatization.

nAChR Antagonism and Desensitization Kinetics

Investigators studying allosteric modulation of nAChRs or receptor desensitization kinetics should utilize asperparaline A due to its validated non-competitive antagonism mechanism and statistically significant differential blockade of peak versus slowly desensitizing current components [1]. The compound's distinct IC50 values for peak (20.2 nM) and slowly desensitizing (39.6 nM) currents [1] provide a quantitative basis for probing the structural determinants of nAChR desensitization states. This application is not addressable by competitive antagonists or other asperparaline congeners lacking this differential functional signature.

Natural Product Chemistry and Biosynthesis

Aspergillimide A serves as a structurally characterized reference standard for fungal secondary metabolite research, particularly investigations into Aspergillus japonicus biosynthetic gene clusters and the enzymatic pathways leading to spirocyclic alkaloid assembly [1][2]. The compound's unique scaffold—divergent from paraherquamides by the absence of the dioxygenated 7-membered ring and phenyl ring—provides a distinctive chemotaxonomic marker for Aspergillus species metabolite profiling and for comparative studies of fungal alkaloid biosynthesis [2].

Application
Selection Property
Validation Focus
Insect nAChR selectivity research
Insect-selective nAChR antagonist tool
Receptor-subtype pharmacology differentiation
Anthelmintic discovery screening
Reported oral in vivo model response
In vivo anthelmintic model endpoint monitoring
nAChR desensitization kinetics studies
Non-competitive antagonist with differential peak/slow current blockade
Desensitization state structural determinants
Natural product chemistry & biosynthesis
Distinct spirocyclic alkaloid scaffold
Biosynthetic pathway elucidation and chemotaxonomic profiling
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